1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine
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Overview
Description
1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3-methoxyphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)methyl]piperazine.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter receptors in the brain, modulating the release and uptake of neurotransmitters such as serotonin and dopamine. This modulation can lead to changes in mood, perception, and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)piperazine: Lacks the methoxyphenylmethyl group.
4-(3-methoxyphenyl)piperazine: Lacks the chlorophenyl group.
1-(4-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine: Chlorine atom is in a different position.
Uniqueness
1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine is unique due to the specific substitution pattern on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. The presence of both the 3-chlorophenyl and 3-methoxyphenylmethyl groups provides a distinct chemical profile that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-18-7-2-4-15(12-18)14-20-8-10-21(11-9-20)17-6-3-5-16(19)13-17/h2-7,12-13H,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUZBVFPOONDMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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